Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
Description
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a fluorinated organophosphorus compound characterized by a central phosphonate ester backbone, substituted with dibutyl groups, an ethoxycarbonylamino moiety, and two trifluoromethyl groups. This structure confers exceptional thermal and chemical stability, making it valuable in applications such as agrochemical intermediates, flame retardants, and specialty polymer synthesis .
Properties
IUPAC Name |
ethyl N-(2-dibutoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F6NO5P/c1-4-7-9-25-27(23,26-10-8-5-2)12(13(15,16)17,14(18,19)20)21-11(22)24-6-3/h4-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGXFZYJSLYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves the reaction of dibutyl phosphite with a fluorinated amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance its binding affinity and specificity, while the phosphonate group can participate in various chemical reactions, altering the activity of the target molecules.
Comparison with Similar Compounds
Diisopropyl Analog: Structural and Commercial Differences
A closely related compound, diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (Ref: 54-PC31410), shares the same core structure but substitutes dibutyl groups with diisopropyl groups. Key differences include:
The dibutyl variant’s commercial availability suggests standardized production processes, while the diisopropyl analog may require tailored synthesis, impacting cost and accessibility.
Fluorinated Esters: Transport and Regulatory Considerations
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate (UN 3272) is a fluorinated ester regulated under hazardous transport classifications for esters (ADR/RID, IMDG, IATA-DGR) due to flammability and reactivity risks . However, both compounds face scrutiny under global regulations targeting fluorinated substances for environmental persistence .
Regulatory Landscape for Fluorinated Compounds
The dibutyl compound’s trifluoromethyl groups align it with regulated substances such as tetrabutyltin and trichlorosilane, which are monitored under EU and international chemical policies .
Research Findings and Implications
- Synthetic Utility : The dibutyl derivative’s phosphonate group enables robust coupling reactions in agrochemical synthesis, as seen in analogous fluorinated intermediates (e.g., Example 2 in ) .
- Environmental Impact : Fluorinated phosphonates may exhibit slower degradation than esters, warranting lifecycle assessments to address regulatory concerns .
- Cost-Benefit Analysis : Higher commercial pricing of the dibutyl derivative (€342/g) reflects its niche applications, whereas diisopropyl analogs remain experimental .
Biological Activity
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (CAS RN: 330944-05-3) is a phosphonate compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H24F6NO5P
- Molecular Weight : 431.31 g/mol
- Structure : The compound features a phosphonate group, which is known for its ability to interact with biological systems.
| Property | Value |
|---|---|
| CAS Number | 330944-05-3 |
| Molecular Formula | C14H24F6NO5P |
| Molecular Weight | 431.31 g/mol |
| Purity | Not specified |
This compound exhibits several biological activities that can be attributed to its structural features:
- Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that require phosphate substrates.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity by disrupting microbial cell membranes.
- Cytotoxicity Against Cancer Cells : Research indicates that phosphonates can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of dibutyl phosphonates against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Cytotoxic Effects
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis with an IC50 value of approximately 25 µM. This suggests a promising avenue for developing anticancer therapies.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Safety and Toxicology
While this compound shows potential therapeutic benefits, understanding its safety profile is crucial. Toxicological assessments indicate that high doses may lead to cytotoxic effects on non-target cells. Further studies are needed to establish safe dosage levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
